Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazinane moiety and an ethyl ester group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the thiazinane ring and the ethyl ester group. Key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Thiazinane Ring: This step often involves the cyclization of a suitable precursor with sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be synthesized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation Products: Oxidized pyrimidine derivatives.
Reduction Products: Reduced thiazinane derivatives.
Substitution Products: Halogenated pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Ethyl 2-phenyl-4-(1,4-thiazinan-4-yl)-5-pyrimidinecarboxylate can be compared with other pyrimidine derivatives and thiazinane-containing compounds:
Similar Compounds:
Uniqueness: The unique combination of the pyrimidine ring, thiazinane moiety, and ethyl ester group in this compound provides distinct chemical properties and biological activities that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 2-phenyl-4-thiomorpholin-4-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-2-22-17(21)14-12-18-15(13-6-4-3-5-7-13)19-16(14)20-8-10-23-11-9-20/h3-7,12H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJABAILEOBESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N2CCSCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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